2-(4-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide 2-(4-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946225-77-0
VCID: VC11928273
InChI: InChI=1S/C19H25N5O5S/c1-28-16-3-5-17(6-4-16)29-15-18(25)20-9-14-30(26,27)24-12-10-23(11-13-24)19-21-7-2-8-22-19/h2-8H,9-15H2,1H3,(H,20,25)
SMILES: COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Molecular Formula: C19H25N5O5S
Molecular Weight: 435.5 g/mol

2-(4-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

CAS No.: 946225-77-0

Cat. No.: VC11928273

Molecular Formula: C19H25N5O5S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide - 946225-77-0

Specification

CAS No. 946225-77-0
Molecular Formula C19H25N5O5S
Molecular Weight 435.5 g/mol
IUPAC Name 2-(4-methoxyphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Standard InChI InChI=1S/C19H25N5O5S/c1-28-16-3-5-17(6-4-16)29-15-18(25)20-9-14-30(26,27)24-12-10-23(11-13-24)19-21-7-2-8-22-19/h2-8H,9-15H2,1H3,(H,20,25)
Standard InChI Key NPALFVYEFPRHAC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3

Introduction

The compound 2-(4-methoxyphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic molecule that features a combination of functional groups, including a methoxyphenoxy moiety, a sulfonamide group, and a pyrimidinyl-piperazine fragment. These structural components suggest potential applications in medicinal chemistry, particularly as a candidate for biological activity screening.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Methoxyphenoxy Intermediate:

    • Reacting 4-methoxyphenol with appropriate halogenated acetic acid derivatives yields the methoxyphenoxyacetate intermediate.

  • Introduction of the Sulfonamide Group:

    • Coupling the intermediate with sulfonyl chloride derivatives in the presence of a base forms the sulfonamide linkage.

  • Attachment of Pyrimidinyl-Piperazine:

    • The final step involves nucleophilic substitution or coupling reactions to attach the pyrimidinyl-piperazine moiety to the sulfonamide intermediate.

Potential Applications

Based on its structure, this compound may have applications in drug discovery:

  • Enzyme Inhibition:

    • The sulfonamide group is a known pharmacophore for inhibiting carbonic anhydrase and other enzymes.

  • Anticancer Potential:

    • Compounds with pyrimidine rings have been studied for their roles in targeting kinases involved in cancer proliferation .

  • Neurological Applications:

    • The piperazine moiety is often found in compounds targeting serotonin or dopamine receptors .

Biological Activity

While specific biological data for this compound were not available, similar structures have shown:

  • Hydrogen Bonding Capabilities: The acetamide and sulfonamide groups can participate in hydrogen bonding, enhancing receptor binding affinity .

  • Lipophilicity and Solubility Balance: The methoxyphenoxy group contributes to lipophilicity, while the sulfonamide enhances water solubility.

Crystallographic Insights

Crystal structure analysis of related compounds reveals:

  • Dihedral angles between aromatic and heterocyclic rings influence molecular conformation.

  • Hydrogen bonding interactions stabilize crystal packing and may play a role in receptor binding .

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